![molecular formula C15H15N3 B12552289 1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole CAS No. 144693-27-6](/img/structure/B12552289.png)
1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole is a heterocyclic compound that features both pyrrole and imidazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound is of interest in various fields including pharmaceuticals, due to its potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole typically involves the condensation of pyrrole and imidazole derivatives. One common method involves the reaction of 1-(4-bromomethylphenyl)-1H-imidazole with pyrrole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(1H-Pyrrol-1-yl)phenyl)-1H-pyrrole: Similar structure but lacks the imidazole ring.
4-(1H-Imidazol-1-ylmethyl)phenylamine: Contains imidazole but differs in the substitution pattern.
1-(4-(1H-Pyrrol-1-yl)phenyl)-1H-imidazole: Similar but with different substitution on the phenyl ring
Uniqueness
1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole is unique due to the presence of both pyrrole and imidazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds with only one of these rings .
Propriétés
Numéro CAS |
144693-27-6 |
|---|---|
Formule moléculaire |
C15H15N3 |
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
1-[[4-(pyrrol-1-ylmethyl)phenyl]methyl]imidazole |
InChI |
InChI=1S/C15H15N3/c1-2-9-17(8-1)11-14-3-5-15(6-4-14)12-18-10-7-16-13-18/h1-10,13H,11-12H2 |
Clé InChI |
FEPUHMADAWVOCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)CC2=CC=C(C=C2)CN3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


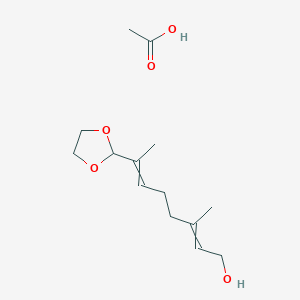
![4-[(16-Fluorohexadecyl)oxy]benzoic acid](/img/structure/B12552208.png)
![N-[(S)-alpha-Methyl-3,4-dichlorobenzyl]acetamide](/img/structure/B12552212.png)

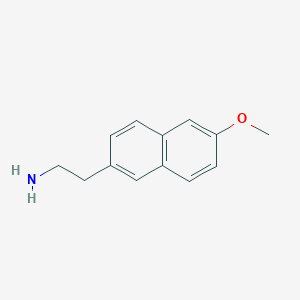

![N-Methyl-2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carbothioamide](/img/structure/B12552233.png)
![Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide](/img/structure/B12552240.png)
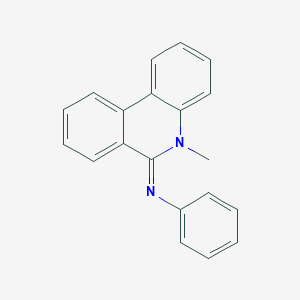
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine](/img/structure/B12552263.png)
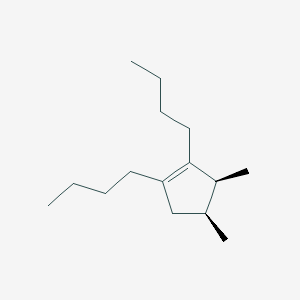
![5-[(Benzylamino)methyl]furan-2-sulfonic acid](/img/structure/B12552275.png)
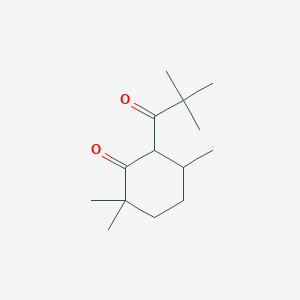
![1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane](/img/structure/B12552285.png)
